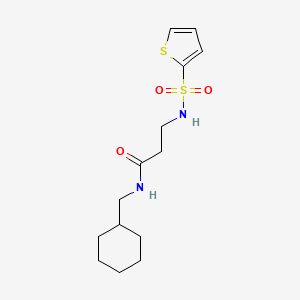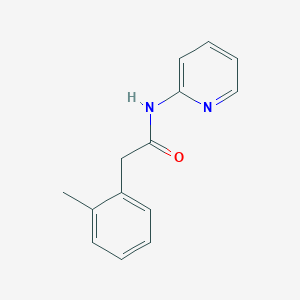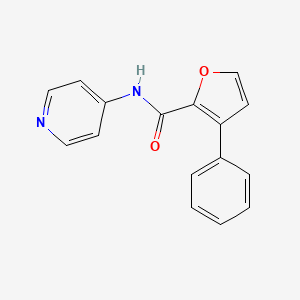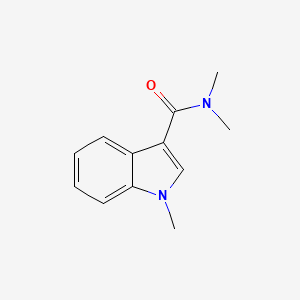
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide, also known as CTSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process that involves several steps, and it has been found to have unique biochemical and physiological effects.
Scientific Research Applications
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and inflammation. N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This inhibition results in a decrease in the production of certain inflammatory mediators, which may contribute to the compound's anti-inflammatory effects.
Biochemical and Physiological Effects
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide has been found to have several unique biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide has also been found to have antidiabetic effects, which may be due to its ability to increase insulin sensitivity in the body. Additionally, N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide for lab experiments is its high solubility in organic solvents, which makes it easy to work with in the laboratory. However, one limitation of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide is its relatively complex synthesis process, which may make it difficult to produce in large quantities. Additionally, the mechanism of action of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide is not fully understood, which may make it challenging to design experiments that investigate its effects on specific biological pathways.
Future Directions
There are several future directions for research on N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide. One potential area of focus is the development of new synthetic methods that can produce N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide in larger quantities and with higher purity. Additionally, further research is needed to fully understand the mechanism of action of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide and its effects on specific biological pathways. Finally, N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide may have potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide involves several steps, including the reaction of 3-aminopropanoic acid with cyclohexylmethyl bromide, followed by the reaction of the resulting compound with thionyl chloride and thiophene-2-sulfonyl chloride. The final product is obtained through the reaction of the intermediate compound with sodium methoxide. This process results in the formation of a white crystalline powder that is highly soluble in organic solvents.
properties
IUPAC Name |
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c17-13(15-11-12-5-2-1-3-6-12)8-9-16-21(18,19)14-7-4-10-20-14/h4,7,10,12,16H,1-3,5-6,8-9,11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXWLHUVUXOWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)





![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)



